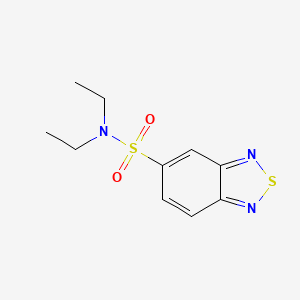
N-cyclopentyl-4-morpholinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-4-morpholinecarbothioamide (CMCT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMCT is a thioamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Applications De Recherche Scientifique
N-cyclopentyl-4-morpholinecarbothioamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-cyclopentyl-4-morpholinecarbothioamide has been shown to have antiviral, antitumor, and antibacterial properties. In agriculture, N-cyclopentyl-4-morpholinecarbothioamide has been used as a fungicide and insecticide. In materials science, N-cyclopentyl-4-morpholinecarbothioamide has been used as a precursor for the synthesis of metal sulfide nanoparticles.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-4-morpholinecarbothioamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of nucleic acids and proteins. N-cyclopentyl-4-morpholinecarbothioamide has been shown to inhibit the activity of RNA polymerase, DNA polymerase, and reverse transcriptase.
Biochemical and Physiological Effects
N-cyclopentyl-4-morpholinecarbothioamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune system function. N-cyclopentyl-4-morpholinecarbothioamide has also been shown to induce oxidative stress and DNA damage in cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-4-morpholinecarbothioamide has several advantages for use in laboratory experiments, including its low toxicity and high solubility in water. However, N-cyclopentyl-4-morpholinecarbothioamide can be difficult to synthesize, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on N-cyclopentyl-4-morpholinecarbothioamide. One area of research could focus on the development of more efficient synthesis methods for N-cyclopentyl-4-morpholinecarbothioamide. Another area of research could focus on the identification of the specific enzymes targeted by N-cyclopentyl-4-morpholinecarbothioamide and the development of more potent inhibitors. Additionally, further research could be conducted on the potential applications of N-cyclopentyl-4-morpholinecarbothioamide in medicine, agriculture, and materials science.
Conclusion
In conclusion, N-cyclopentyl-4-morpholinecarbothioamide is a chemical compound that has potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-cyclopentyl-4-morpholinecarbothioamide and its applications.
Méthodes De Synthèse
N-cyclopentyl-4-morpholinecarbothioamide can be synthesized by reacting cyclopentanone with morpholine and thiosemicarbazide in the presence of acetic acid. The reaction mixture is then heated under reflux, and the resulting product is purified using recrystallization. Other methods of synthesis include the reaction of cyclopentanone with morpholine and carbon disulfide in the presence of sodium hydroxide.
Propriétés
IUPAC Name |
N-cyclopentylmorpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2OS/c14-10(11-9-3-1-2-4-9)12-5-7-13-8-6-12/h9H,1-8H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPAVWXEFVEOFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-chlorophenyl)carbonothioyl]-4-(2-methylphenyl)piperazine](/img/structure/B5701891.png)
![1-(2-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5701892.png)

![7-(2-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5701912.png)

![3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5701930.png)
![ethyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5701942.png)

![1-(3,5-dimethylphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5701961.png)

![5-[(4-tert-butylbenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5701973.png)
![N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5701980.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B5701988.png)
